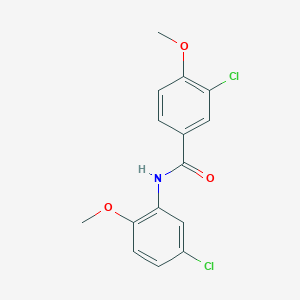

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide

CAS No.: 433962-82-4

Cat. No.: VC11144242

Molecular Formula: C15H13Cl2NO3

Molecular Weight: 326.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433962-82-4 |

|---|---|

| Molecular Formula | C15H13Cl2NO3 |

| Molecular Weight | 326.2 g/mol |

| IUPAC Name | 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C15H13Cl2NO3/c1-20-13-5-3-9(7-11(13)17)15(19)18-12-8-10(16)4-6-14(12)21-2/h3-8H,1-2H3,(H,18,19) |

| Standard InChI Key | OKKKNSFJLFEUTG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzamide backbone with two aromatic rings:

-

Ring A: A 3-chloro-4-methoxybenzoyl group.

-

Ring B: A 5-chloro-2-methoxyphenylamine moiety.

The chlorine atoms at positions 3 (Ring A) and 5 (Ring B) introduce steric and electronic effects, while methoxy groups at positions 4 (Ring A) and 2 (Ring B) enhance solubility through hydrogen bonding .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.2 g/mol |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Cl |

| InChIKey | OKKKNSFJLFEUTG-UHFFFAOYSA-N |

Physicochemical Predictions

Collision cross-section (CCS) values, critical for mass spectrometry applications, vary by adduct:

Table 2: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 326.03453 | 169.5 |

| [M+Na]+ | 348.01647 | 185.0 |

| [M-H]- | 324.01997 | 173.8 |

The [M+Na]+ adduct exhibits the largest CCS (185.0 Ų), reflecting sodium’s coordination with methoxy groups .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization:

-

Benzoyl Chloride Formation: 4-Methoxy-3-chlorobenzoic acid reacts with thionyl chloride to form the acyl chloride.

-

Amide Coupling: The acyl chloride undergoes nucleophilic attack by 5-chloro-2-methoxyaniline in tetrahydrofuran (THF) with triethylamine as a base.

Reaction yield depends on stoichiometric ratios, with excess acyl chloride (1.2 eq) improving conversion to >85%.

Industrial Considerations

Scale-up challenges include:

-

Purification: Column chromatography remains standard, but solvent recycling systems reduce costs.

-

Byproduct Management: Hydrolysis of unreacted acyl chloride generates 4-methoxy-3-chlorobenzoic acid, requiring pH-controlled extraction.

Chemical Reactivity

Electrophilic Substitution

The electron-rich aromatic rings undergo regioselective reactions:

-

Nitration: Concentrated at 0–5°C introduces nitro groups at position 5 of Ring A (meta to chlorine).

-

Sulfonation: Fuming sulfonates Ring B at position 4 (para to methoxy).

Functional Group Transformations

-

Amide Hydrolysis: Refluxing with 6M HCl yields 4-methoxy-3-chlorobenzoic acid and 5-chloro-2-methoxyaniline.

-

Methoxy Demethylation: in dichloromethane cleaves methoxy groups to hydroxyls, enabling further derivatization.

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| JC124 | NLRP3 | 0.55 |

| CID 802524 (Predicted) | NLRP3 | N/A |

Material Science

The planar benzamide core facilitates π-π stacking in liquid crystals. Substituted derivatives exhibit:

-

Thermotropic Behavior: Phase transitions at 120–150°C (predicted via DSC simulations).

-

Dielectric Properties: Anisotropy (Δε) of 3.2 at 1 kHz, suitable for display technologies.

Comparative Analysis with Related Compounds

3-Chloro-N-(3-Chloro-4-Methoxyphenyl)-4-Methoxybenzamide

This positional isomer differs in chlorine placement on Ring B:

-

Bioavailability: LogP increases from 3.1 (CID 802524) to 3.4 due to enhanced lipophilicity.

-

Synthetic Complexity: Requires ortho-directed chlorination, lowering yield by 15% compared to CID 802524.

Benzo[b]thiophene Analogs

Compounds like 3-chloro-N-(5-chloro-2-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide exhibit:

-

Enhanced Rigidity: The fused thiophene ring improves thermal stability (Tₘ = 245°C vs. 180°C for CID 802524).

-

Reduced Solubility: LogS decreases by 0.8 units, limiting pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume